molecular formula C13H17NO4 B12621243 (4-Acetamidophenoxy)methyl butanoate CAS No. 916677-11-7

(4-Acetamidophenoxy)methyl butanoate

Cat. No.: B12621243
CAS No.: 916677-11-7
M. Wt: 251.28 g/mol
InChI Key: SFOFVPVVVUBRBO-UHFFFAOYSA-N
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Description

(4-Acetamidophenoxy)methyl butanoate is a synthetic chemical entity of interest in medicinal chemistry research, particularly in the design of novel analgesic and antipyretic agents. This compound can be structurally classified as a carrier-linked prodrug or a conjugated hybrid of acetaminophen (APAP, also known as paracetamol) . Acetaminophen is a widely used non-opioid analgesic and antipyretic medication included on the WHO list of essential medicines, valued for its effectiveness in treating mild to moderate pain and fever with minimal anti-inflammatory activity or gastrointestinal irritation compared to NSAIDs . The molecular design of this compound involves the modification of the phenolic hydroxyl group of acetaminophen. This strategy is often employed to create prodrugs with the potential to alter the parent drug's physicochemical properties, such as improving metabolic stability, membrane permeability, or aqueous solubility . Upon administration, compounds of this type are typically designed to undergo enzymatic hydrolysis in vivo, releasing the active acetaminophen moiety to exert its therapeutic effects. The primary mechanism of action for the liberated acetaminophen is believed to be the reversible inhibition of cyclooxygenase (COX) enzymes, specifically by acting as a reducing co-substrate at the peroxidase (POX) site, which distinguishes it from traditional NSAIDs . Research into such acetaminophen hybrids and prodrugs represents a focused area within drug discovery aimed at mitigating the adverse effects, particularly hepatotoxicity, associated with high doses of acetaminophen, while maintaining or enhancing its analgesic and antipyretic efficacy . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

916677-11-7

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

(4-acetamidophenoxy)methyl butanoate

InChI

InChI=1S/C13H17NO4/c1-3-4-13(16)18-9-17-12-7-5-11(6-8-12)14-10(2)15/h5-8H,3-4,9H2,1-2H3,(H,14,15)

InChI Key

SFOFVPVVVUBRBO-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCOC1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

Preparation Methods

Esterification Method

One common method for synthesizing this compound is through the esterification of 4-acetamidophenol with butanoic acid or its derivatives. The general procedure includes:

  • Reagents :

    • 4-Acetamidophenol
    • Butanoic acid
    • Acid catalyst (e.g., sulfuric acid)
  • Procedure :

    • Combine 4-acetamidophenol and butanoic acid in a reaction flask.
    • Add a few drops of sulfuric acid as a catalyst.
    • Heat the mixture under reflux for several hours.
    • After completion, neutralize the acid and purify the product through recrystallization.
  • Expected Yields : Typically, this method can achieve yields ranging from 70% to 90%, depending on the reaction conditions and purification steps.

Acylation Method

Another effective method involves the acylation of a phenolic compound using acetic anhydride or acetyl chloride to form an acylated intermediate, followed by subsequent reactions to yield this compound.

  • Reagents :

    • Acetic anhydride or acetyl chloride
    • Butanol or butanoic acid
    • Base (e.g., pyridine)
  • Procedure :

    • Dissolve the phenolic compound in an appropriate solvent.
    • Add acetic anhydride or acetyl chloride dropwise while stirring.
    • Allow the reaction to proceed at room temperature or slightly elevated temperatures.
    • After completion, add butanol or butanoic acid to form the desired ester.
  • Expected Yields : This method can yield approximately 80% to 95%, depending on the efficiency of the acylation step.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of the discussed preparation methods for this compound:

Method Reagents Used Conditions Yield (%)
Esterification 4-Acetamidophenol, Butanoic Acid Reflux with sulfuric acid 70% - 90%
Acylation Acetic Anhydride, Butanol Room temperature, base catalyst 80% - 95%

Research Findings and Considerations

Recent studies emphasize optimizing reaction conditions to improve yields and reduce by-products during synthesis:

  • Temperature Control : Maintaining optimal temperatures during reflux is crucial; excessive heat may lead to decomposition or unwanted side reactions.

  • Purification Techniques : Post-synthesis purification through techniques such as recrystallization or chromatography significantly impacts final product purity and yield.

  • Catalyst Selection : The choice of catalyst can also influence reaction rates and yields, with some studies suggesting that using milder conditions can enhance product formation without compromising quality.

Mechanism of Action

The mechanism of action of (4-Acetamidophenoxy)methyl butanoate involves its hydrolysis to release 4-acetamidophenol, which is known for its analgesic and anti-inflammatory properties. The released 4-acetamidophenol inhibits the cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are mediators of pain and inflammation .

Comparison with Similar Compounds

Structural Comparison with Analogs

Table 1: Structural Analogs of (4-Acetamidophenoxy)methyl Butanoate
Compound Name Key Substituents Biological/Functional Relevance Reference
Methyl 4-acetoxybutanoate Acetoxy group at C4 Intermediate in pharmaceutical synthesis
Methyl 4-benzoylbutanoate Benzoyl group at C4 Lipophilic modifier for drug delivery
Butyl butanoate Butyl ester Nematicidal activity in agrochemicals
Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate Formyl-methoxyphenoxy group Chemical synthesis intermediate

Key Observations :

  • Aromatic vs. Aliphatic Esters: Aromatic esters (e.g., methyl phenylbutanoate) exhibit higher thermal stability than aliphatic analogs due to resonance stabilization .

Key Observations :

  • Nematicidal Activity: Butyl butanoate and its derivatives (e.g., ethyl 3-methylbut-2-enoate) show potent nematicidal effects, suggesting that the target compound’s ester backbone could be modified for similar agrochemical applications .

Physicochemical and Application-Based Comparisons

Table 3: Physicochemical and Combustion Properties
Compound Name Boiling Point (°C) Combustion NOₓ Production Key Application Reference
Methyl butanoate 102–103 Similar to propane flames Biofuel additive
Propane -42 Baseline for NOₓ comparison Fuel
Ethyl 4-acetoxybutanoate Not reported Not applicable Pharmaceutical synthesis

Key Observations :

  • Combustion Behavior: Methyl butanoate produces nitric oxide (NO) at levels comparable to propane, indicating its viability as a biofuel. The target compound’s aromatic group may reduce flammability but increase soot formation .
  • Thermal Stability: Aromatic esters (e.g., methyl phenylbutanoate) decompose at higher temperatures (>200°C) than aliphatic esters, suggesting the target compound may exhibit intermediate stability .

Biological Activity

(4-Acetamidophenoxy)methyl butanoate is an organic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by the presence of an acetamido group and a butanoate moiety, contributing to its unique properties and applications.

  • Molecular Formula : C13_{13}H17_{17}N1_{1}O3_{3}
  • Molecular Weight : Approximately 251.282 g/mol
  • Structure : The compound features a phenoxy group attached to a methyl butanoate, which influences its chemical reactivity and biological interactions.

The primary mechanism of action for this compound involves its hydrolysis to release 4-acetamidophenol , a known analgesic and anti-inflammatory agent. This process occurs through the following pathway:

  • Hydrolysis : The ester bond in this compound is hydrolyzed, releasing 4-acetamidophenol.
  • Inhibition of COX Enzymes : The released 4-acetamidophenol inhibits cyclooxygenase (COX) enzymes, leading to a reduction in prostaglandin synthesis, which are mediators of pain and inflammation .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Analgesic Properties : Similar to acetaminophen, it demonstrates pain-relieving effects through COX inhibition.
  • Anti-inflammatory Effects : By reducing prostaglandin levels, it may alleviate symptoms associated with inflammation.
  • Potential as a Prodrug : Its structure allows it to act as a prodrug, delivering active pharmaceutical ingredients effectively .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other related compounds:

Compound NameStructure CharacteristicsUnique Features
4-AcetamidophenolAcetamido group attached to a phenolKnown analgesic properties
Butyric acidStraight-chain fatty acidSimple carboxylic acid
Methyl butanoateEster derived from butanoic acidCommonly used as a flavoring agent
4-Hydroxybutyric acidHydroxy derivative of butyric acidInvolved in metabolic pathways

This table illustrates the distinctiveness of this compound due to its specific functional groups, which confer unique biological activities and potential medicinal applications .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound for various applications:

  • A study highlighted its effective synthesis via multiple methods, yielding high purity and yield .
  • Preliminary hepatotoxicity studies indicated that derivatives of this compound were well tolerated by human hepatocytes, showing minimal impact on cytochrome P450 enzymes, which are crucial for drug metabolism .

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